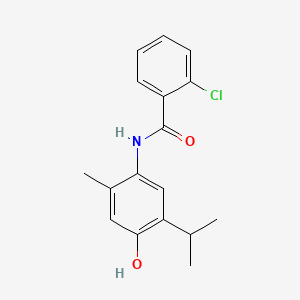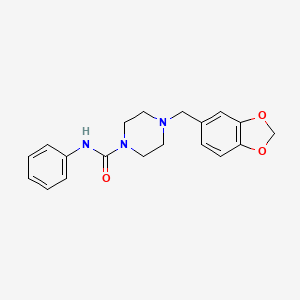![molecular formula C18H18N2O5 B5553874 2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5553874.png)
2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate, also known as PACAP-27, is a neuropeptide that has been extensively studied for its potential therapeutic applications in various diseases. This peptide was first isolated from ovine hypothalamus and has since been found to play a crucial role in regulating several physiological processes, including neurotransmission, hormone secretion, and immune function.
Mécanisme D'action
The mechanism of action of 2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate involves binding to specific receptors, namely PAC1, VPAC1, and VPAC2 receptors. Upon binding, 2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate activates various signaling pathways, including cyclic AMP (cAMP) and phospholipase C (PLC) pathways, which mediate its physiological effects. 2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate has also been found to regulate ion channels, including calcium and potassium channels, which play a crucial role in neurotransmission and hormone secretion.
Biochemical and Physiological Effects
2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate has been found to have various biochemical and physiological effects, including regulating neurotransmission, hormone secretion, and immune function. In the nervous system, 2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate has been shown to enhance synaptic plasticity, regulate neuronal excitability, and promote neuronal survival. In the endocrine system, 2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate has been found to regulate the secretion of various hormones, including growth hormone, prolactin, and insulin. In the immune system, 2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate has been shown to have anti-inflammatory effects and can regulate the function of immune cells, including T cells and macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate in lab experiments is its high specificity for its receptors, which allows for precise modulation of its physiological effects. 2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate is also stable and can be easily synthesized using solid-phase peptide synthesis. However, one of the limitations of using 2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate is its relatively short half-life, which can limit its therapeutic potential in vivo.
Orientations Futures
There are several future directions for the study of 2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate, including developing more stable analogs of the peptide, investigating its potential therapeutic applications in other diseases, and elucidating its precise mechanism of action. Additionally, further research is needed to better understand the role of 2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate in regulating immune function and its potential applications in immunotherapy.
Méthodes De Synthèse
The synthesis of 2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate involves solid-phase peptide synthesis, which is a well-established technique for the preparation of peptides. This method involves the use of a resin as a support for the growing peptide chain, which is then protected by various chemical groups. The peptide chain is elongated by sequentially adding amino acids, which are then deprotected and cleaved from the resin to yield the final product. The purity and yield of the product can be improved by using various purification techniques, such as high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cardiovascular diseases, and cancer. In neurological disorders, 2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate has been shown to have neuroprotective effects against ischemic stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. In cardiovascular diseases, 2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate has been found to have vasodilatory effects and can protect against myocardial ischemia-reperfusion injury. In cancer, 2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate has been shown to inhibit the growth and metastasis of various types of cancer cells.
Propriétés
IUPAC Name |
[2-methoxy-4-[(E)-[(2-phenoxyacetyl)hydrazinylidene]methyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-13(21)25-16-9-8-14(10-17(16)23-2)11-19-20-18(22)12-24-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,20,22)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOSMWWQLPELNO-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)COC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-({(2S,4S)-4-fluoro-1-[3-(2-fluorophenyl)propanoyl]pyrrolidin-2-yl}methyl)-N,N-dimethylsulfamide](/img/structure/B5553817.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5553832.png)
![3-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-N-(2-furylmethyl)piperidine-1-carboxamide](/img/structure/B5553839.png)
![(4aR*,7aS*)-1-(pyridin-3-ylmethyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553842.png)
![2-{2-[(tert-butylamino)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5553851.png)

![N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5553881.png)
![4-[(3-bromobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5553885.png)
